molecular formula C25H34OS B14590268 S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate CAS No. 61518-82-9

S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate

Cat. No.: B14590268
CAS No.: 61518-82-9
M. Wt: 382.6 g/mol
InChI Key: SZDLDIRWNZTNSM-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbothioate group, which is a sulfur-containing functional group, attached to a benzene ring substituted with pentyl and heptyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenyl thiol with 4-heptylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing functional groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s hydrophobic benzene rings facilitate its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    S-(4-Pentylphenyl) 4-(heptyloxy)benzene-1-carbothioate: Similar structure but with an oxygen atom in place of the sulfur atom.

    Benzenecarbothioic acid derivatives: Compounds with variations in the alkyl groups attached to the benzene ring.

Uniqueness

S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate is unique due to its specific combination of pentyl and heptyl groups attached to the benzene ring, along with the presence of the carbothioate functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61518-82-9

Molecular Formula

C25H34OS

Molecular Weight

382.6 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-heptylbenzenecarbothioate

InChI

InChI=1S/C25H34OS/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

SZDLDIRWNZTNSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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